2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol
Description
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and a hydroxymethyl (-CH₂OH) substituent at the 5-position of the imidazole core. This compound is of interest in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing and lipophilic properties, which enhance metabolic stability and membrane permeability .
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
InChI Key |
MRDDTEMXEDQQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction forms the desired 3,4-disubstituted-2-(trifluoromethyl)imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions. For example, a protocol using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported to yield highly substituted imidazole derivatives in excellent yields . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The primary mechanism of action for 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, the compound can modulate nitric oxide levels, potentially reducing symptoms of depression and stress . The molecular targets and pathways involved include the nitric oxide signaling pathway and related stress-response mechanisms.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to methyl-substituted analogs like 13682-32-1 .
- Fluorine Substitution : The addition of fluorine at the phenyl 5-position (1547914-79-3) introduces steric and electronic effects that may alter binding kinetics in enzyme targets .
- Tetrazole Modifications : Losartan-related analogs (e.g., ) demonstrate how heterocyclic appendages (tetrazole) can drastically shift pharmacological activity toward specific therapeutic applications .
Stability and Reactivity
- The -CF₃ group in the target compound improves metabolic stability by resisting cytochrome P450-mediated oxidation, a limitation in methyl- or hydroxy-substituted analogs .
- Hydroxymethyl (-CH₂OH) groups increase water solubility but may introduce susceptibility to esterification or oxidation under acidic conditions .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and its interactions with various biological targets, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Imidazole ring : A common motif in pharmacologically active compounds.
- Hydroxymethyl group at the 5-position : Provides additional reactivity.
This unique combination of functional groups contributes to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the trifluoromethyl group using reagents like trifluoromethylsilane.
- Hydroxymethylation at the 5-position, often achieved through formylation followed by reduction.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Cervical Cancer (SISO) : Exhibited IC50 values ranging from 2.38 to 3.77 μM, indicating potent antiproliferative effects .
- Bladder Cancer (RT-112) : Similar IC50 values were observed, suggesting a broad spectrum of activity against different cancer types.
2. Enzyme Inhibition
The compound has been found to interact with several enzymes, which may be crucial for its therapeutic effects:
- Inhibition of enzymes involved in cancer metabolism and proliferation.
- Potential modulation of pathways related to apoptosis and cell cycle regulation.
Interaction Studies
Interaction studies reveal that this compound can bind to various biological targets, enhancing its pharmacological profile:
- Enzymatic Targets : The compound shows affinity for enzymes that play roles in metabolic pathways, which can lead to altered pharmacokinetics and dynamics.
- Cellular Mechanisms : It may induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-[2-(Trifluoromethyl)phenyl]imidazole | Lacks hydroxymethyl group | Simpler structure without methanol functionality |
| 2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide | Contains additional functional groups | More complex with different biological activity |
| 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol | Contains two trifluoromethyl groups | Enhanced lipophilicity but different position of methanol group |
This table illustrates how the presence of both trifluoromethyl and hydroxymethyl groups in our compound enhances its reactivity and biological activity compared to others.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro studies on human cancer cell lines demonstrated significant cytotoxicity and inhibition of proliferation.
- Mechanistic studies indicated that the compound induces apoptosis through intrinsic pathways, activating caspases and leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
